molecular formula C13H6ClF2N3O B15055264 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B15055264
M. Wt: 293.65 g/mol
InChI Key: AGAYRMPELSXVRR-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloropyridin-3-yl group and a 2,6-difluorophenyl moiety. The oxadiazole ring is electron-deficient, enabling interactions with biological targets, while the halogenated aromatic groups enhance metabolic stability and modulate lipophilicity.

Properties

Molecular Formula

C13H6ClF2N3O

Molecular Weight

293.65 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6ClF2N3O/c14-11-7(3-2-6-17-11)13-18-12(19-20-13)10-8(15)4-1-5-9(10)16/h1-6H

InChI Key

AGAYRMPELSXVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)Cl)F

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole core is commonly synthesized via cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. For 5-(2-chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole, this involves two primary components:

  • 2-Chloronicotinamidoxime : Synthesized from 2-chloronicotinonitrile through hydroxylamine-mediated oximation.
  • 2,6-Difluorophenylacetyl chloride : Prepared via chlorination of 2,6-difluorophenylacetic acid using thionyl chloride.

The reaction proceeds under reflux in aprotic solvents (e.g., toluene or acetonitrile) with a base such as triethylamine to neutralize HCl byproducts. A representative procedure from demonstrates that heating at 110°C for 12 hours yields the cyclized product, which is purified via silica gel chromatography (hexane/ethyl acetate, 95:5).

Stepwise Synthesis of this compound

Preparation of 2-Chloronicotinamidoxime

  • Oximation of 2-Chloronicotinonitrile :
    $$ \text{2-Chloronicotinonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{EtOH}} \text{2-Chloronicotinamidoxime} $$
    Reaction conditions: Reflux in ethanol for 6 hours, yielding a white crystalline solid (85–90% purity).

Synthesis of 2,6-Difluorophenylacetyl Chloride

  • Chlorination of 2,6-Difluorophenylacetic Acid :
    $$ \text{2,6-Difluorophenylacetic Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2,6-Difluorophenylacetyl Chloride} $$
    Thionyl chloride (2.5 equiv) is used under anhydrous conditions, followed by solvent removal under vacuum.

Cyclocondensation to Form the 1,2,4-Oxadiazole Ring

  • Key Cyclization Step :
    $$ \text{2-Chloronicotinamidoxime} + \text{2,6-Difluorophenylacetyl Chloride} \xrightarrow{\text{Et}3\text{N}, \text{Toluene}} \text{this compound} $$
    • Solvent : Toluene (anhydrous)
    • Catalyst : Triethylamine (1.2 equiv)
    • Conditions : Reflux at 110°C for 12 hours.
    • Workup : The crude product is washed with water, dried over MgSO$$
    4$$, and purified via column chromatography (hexane/ethyl acetate).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol from involves:

  • Reactants : Amidoxime and acyl chloride (1:1 molar ratio)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Microwave irradiation at 150°C for 15 minutes.
  • Yield : 78% (compared to 65% under conventional heating).

One-Pot Sequential Reactions

A streamlined one-pot method from eliminates intermediate isolation:

  • In situ generation of amidoxime from 2-chloronicotinonitrile.
  • Direct addition of 2,6-difluorophenylacetyl chloride and triethylamine.
  • Cyclization under reflux in acetonitrile for 8 hours.
  • Advantage : Reduces purification steps, achieving 70% overall yield.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Toluene 110 12 65
Acetonitrile 82 8 70
DMF 150 (microwave) 0.25 78

Data compiled from. Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates due to improved solubility of intermediates.

Catalytic Systems

  • Triethylamine : Standard base for HCl scavenging (yield: 65–70%).
  • Potassium Carbonate : Alternative base in acetone, yielding 60% product but requiring longer reaction times.

Characterization and Analytical Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.45 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.92–7.85 (m, 2H, difluorophenyl-H), 7.40–7.35 (m, 1H, pyridyl-H).
  • IR (KBr): ν$$_{\text{max}}$$ 1615 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C-O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Practical Considerations

Moisture Sensitivity

The amidoxime intermediate is hygroscopic, necessitating anhydrous conditions during synthesis. Storage under nitrogen is recommended.

Toxicity of Reagents

  • Carbon Disulfide : Used in alternative routes (e.g.,); requires fume hood handling.
  • Thionyl Chloride : Corrosive; must be quenched with ice post-reaction.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Conventional Reflux 65 12 95 Scalability
Microwave-Assisted 78 0.25 98 Rapid synthesis
One-Pot Sequential 70 8 97 Reduced intermediate handling

Chemical Reactions Analysis

Nucleophilic Substitution at Chloropyridine Moiety

The 2-chloropyridin-3-yl group undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, alkoxides, or thiols. This reactivity is driven by the electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring, which polarizes the C–Cl bond.

Example Reactions:

  • Amine Substitution :
    Reaction with primary amines (e.g., methylamine) under reflux in acetonitrile or DMF, catalyzed by triethylamine, yields 5-(2-aminopyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole derivatives.

  • Alkoxy Substitution :
    Methanol or ethanol in the presence of sodium hydride replaces chlorine with methoxy/ethoxy groups at elevated temperatures (80–100°C).

Key Factors Influencing Reactivity:

  • Electron-withdrawing fluorine atoms on the 2,6-difluorophenyl group enhance the electrophilicity of the chloropyridine ring.

  • Steric hindrance from the oxadiazole ring may limit access to the reaction site.

Participation in Cycloaddition Reactions

The oxadiazole core can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitrile oxides generated in situ react with the oxadiazole ring to form fused bicyclic structures.

Experimental Conditions:

  • Iron(III) nitrate-mediated reactions with nitriles at 60–80°C in dichloromethane .

  • Yields depend on the electronic nature of the nitrile substrate and reaction time.

Mechanistic Pathway:

  • Generation of nitrile oxide via dehydration of α-nitroketones.

  • 1,3-dipolar cycloaddition with the oxadiazole ring, forming a six-membered transition state .

Stability Under Acidic and Basic Conditions

The compound demonstrates moderate stability in acidic and basic environments due to the aromatic oxadiazole ring.

Condition Observation Reference
Aqueous HCl (1M) Partial decomposition after 24 hours at 25°C; retains >80% integrity.
NaOH (1M) Gradual hydrolysis of oxadiazole ring observed at 60°C over 12 hours.

Halogen Bonding and Biological Interactions

While not a traditional chemical reaction, the chlorine atom participates in halogen bonding with biological targets like kinases or receptors. This interaction stabilizes binding via hydrophobic and hydrogen-bonding effects, as observed in molecular docking studies .

Key Interactions:

  • Chlorine forms a halogen bond with backbone carbonyl groups (e.g., Arg120 in COX-1) .

  • Fluorine atoms enhance binding affinity through van der Waals interactions .

Functionalization via Cross-Coupling Reactions

Though not explicitly reported for this compound, analogous oxadiazoles undergo Suzuki-Miyaura cross-coupling reactions at the chloropyridine site. For example:

Hypothetical Reaction:

  • Palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives.

  • Expected conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical characteristics:

Compound Name Substituents (Position 3 and 5 of Oxadiazole) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole 2-Chloropyridin-3-yl (C5); 2,6-difluorophenyl (C3) Not explicitly given - Drug synthesis, functional materials
5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole 2-Chloro-5-nitrophenyl (C5); 2,6-difluorophenyl (C3) C₁₄H₆ClF₂N₃O₃ 337.67 High purity (≥98%); coupling reactions
5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole 4-Chloro-3-nitrophenyl (C5); 2,6-difluorophenyl (C3) - - Electronic modulation via nitro group
3-(2,6-difluorophenyl)-5-(4-isopropoxybenzyl)-1,2,4-oxadiazole 4-Isopropoxybenzyl (C5); 2,6-difluorophenyl (C3) - - Acaricidal applications
3-(pyridin-2-yl)-5-(2,5-difluorophenyl)-1,2,4-oxadiazole Pyridin-2-yl (C3); 2,5-difluorophenyl (C5) - - Electronic effects of fluorine position
5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole Chloromethyl (C5); 2,6-dichlorophenyl (C3) C₉H₅Cl₃N₂O 263.51 High reactivity (chloromethyl group)

Key Observations:

  • Substituent Position and Electronic Effects:
    • The 2-chloropyridin-3-yl group in the target compound introduces both steric bulk and polarizability due to the nitrogen atom in the pyridine ring, enhancing interactions with biological targets . In contrast, the 2-chloro-5-nitrophenyl group in adds strong electron-withdrawing effects (nitro group), which may improve binding affinity but reduce metabolic stability.
    • Fluorine vs. Chlorine: The 2,6-difluorophenyl group in the target compound offers moderate hydrophobicity and metabolic resistance compared to the 2,6-dichlorophenyl group in , which is bulkier and more lipophilic.
  • Functional Group Impact: The 4-isopropoxybenzyl substituent in increases lipophilicity, favoring membrane penetration in acaricidal applications. The difluoromethoxy group in the analogue from (5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole) provides electron-withdrawing effects distinct from direct fluorine substitution, altering electronic density on the oxadiazole ring.

Stability and Reactivity

  • Nitro-Substituted Analogues (e.g., ):
    • Exhibit higher reactivity in electrophilic substitution reactions but are prone to reduction under physiological conditions, limiting their utility in vivo.
  • Chloromethyl Derivatives ():
    • The chloromethyl group facilitates nucleophilic substitution, enabling facile functionalization but requiring careful handling due to hydrolytic sensitivity.

Biological Activity

N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both thiazole and fluorinated phenyl groups, suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The chemical structure of N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine can be represented as follows:

C15H16F4N2S\text{C}_{15}\text{H}_{16}\text{F}_4\text{N}_2\text{S}

This structure includes a cyclohexyl group, a thiazole ring, and a trifluoromethyl-substituted phenyl group, contributing to its unique properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine has been tested against various bacterial strains, demonstrating effective inhibition.
  • Anticancer Properties : The compound has shown promise in vitro against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment.
  • Enzyme Inhibition : There is evidence that this thiazole derivative acts as an inhibitor of specific enzymes, potentially impacting metabolic pathways relevant to diseases such as diabetes and cancer.

Antimicrobial Activity

A study conducted by researchers exploring the structure-activity relationship (SAR) of thiazole derivatives found that modifications at the phenyl position significantly enhanced antimicrobial efficacy. The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, indicating strong activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at approximately 15 µM for MCF-7 cells, suggesting a potent anticancer effect . Further mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Enzyme Inhibition Studies

The compound was also evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Preliminary results indicated an IC50 value of 0.35 µM, showcasing its potential as a therapeutic agent for conditions like gout .

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialVarious Bacteria1 - 10 µg/mL
Anticancer (MCF-7)Human Breast Cancer15 µM
Enzyme Inhibition (XO)Xanthine Oxidase0.35 µM

Q & A

Q. What are the optimal synthetic routes for 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxyamidine intermediates with acyl chlorides. For example, heating 2,6-difluoro-N′-hydroxybenzamidine with 2-chloronicotinoyl chloride in pyridine at elevated temperatures (e.g., 387 K) for 1.5 hours, followed by purification via column chromatography and recrystallization (e.g., dichloromethane) . Alternative routes involve coupling chloromethyl oxadiazole intermediates with substituted aryl groups under nucleophilic conditions, as demonstrated in analogous syntheses of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles .

Q. How to characterize the structural features of this oxadiazole derivative using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., aromatic protons from 2,6-difluorophenyl and 2-chloropyridinyl groups). 13C^{13}C-NMR and IR can validate carbonyl and heterocyclic bond formation. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., observed vs. calculated [M+H]+^+) .
  • Crystallography : Single-crystal X-ray diffraction reveals bond lengths, dihedral angles (e.g., planarity between oxadiazole and aryl rings), and intermolecular interactions (e.g., Cl···O contacts influencing packing). For example, dihedral angles <2° between oxadiazole and phenyl rings indicate high planarity, critical for electronic conjugation .

Advanced Research Questions

Q. How do electronic effects of the 2-chloropyridinyl and 2,6-difluorophenyl substituents influence the compound's reactivity and stability?

  • Methodological Answer :
  • Electronic Effects : Fluorine atoms on the phenyl ring enhance electron-withdrawing effects, stabilizing the oxadiazole core and influencing nucleophilic/electrophilic reactivity. The chlorine on pyridine may sterically hinder meta-substitution while activating para-positions for further functionalization.
  • Experimental Validation : Compare Hammett substituent constants (σm_m, σp_p) for substituents. Conduct DFT calculations to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., HPLC monitoring) .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity.
  • Structural Analog Comparison : Test derivatives with controlled modifications (e.g., replacing 2,6-difluorophenyl with 2,6-dichlorophenyl) to isolate substituent contributions. For instance, 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole showed neuroprotective activity via Nrf2 activation, but fluorophenyl vs. chlorophenyl analogs may exhibit divergent binding affinities .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways that may explain contradictory results .

Q. How to design experiments to evaluate the compound's potential as a kinase inhibitor or neuroprotective agent?

  • Methodological Answer :
  • Kinase Inhibition : Perform kinase panel screens (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Prioritize kinases with conserved ATP-binding pockets (e.g., MAPK, CDKs). Validate hits via ITC (isothermal titration calorimetry) for binding affinity .
  • Neuroprotection : Use MPTP-induced Parkinson’s disease models in mice to assess NLRP3 inflammasome inhibition. In vitro, measure oxidative stress markers (e.g., ROS, SOD) in PC12 cells pre-treated with the compound (0.1–10 µM). Compare to reference Nrf2 activators like DDO-7263 .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., adenosine A3 receptor). Focus on halogen bonding between 2-chloropyridinyl and hydrophobic pockets.
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions requiring rigidification (e.g., introducing methyl groups to reduce oxadiazole ring flexibility) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Low brain penetration (e.g., logP <3) may explain weak in vivo neuroprotection despite potent in vitro activity.
  • Metabolite Identification : Incubate the compound with liver microsomes (human/mouse) to detect active/inactive metabolites. For example, CYP450-mediated oxidation of the oxadiazole ring could reduce efficacy .

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